6-Isopropylquinolin-4-OL
Description
6-Isopropylquinolin-4-OL is a quinoline derivative characterized by an isopropyl substituent at the 6-position and a hydroxyl group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties . The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic, steric, and solubility profiles.
Properties
CAS No. |
848128-87-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-8H,1-2H3,(H,13,14) |
InChI Key |
COBMIRHGFBVZHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)NC=CC2=O |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and inferred physicochemical properties of 6-isopropylquinolin-4-OL compared to related quinolin-4-ol derivatives:
Key Observations:
Substituent Effects: The isopropyl group in this compound introduces greater steric bulk compared to the ethyl group in 6-ethyl-2-phenyl-4-quinolinol. The phenyl group in 6-ethyl-2-phenyl-4-quinolinol facilitates π-π stacking, which could stabilize crystal structures or enhance binding to aromatic biomolecular targets .
Hydroxyl Position: The 4-hydroxy group in both compounds differs from the 8-hydroxy position in 8-hydroxyquinoline, which is critical for metal chelation. This suggests that this compound may lack strong metal-binding activity but could exhibit unique hydrogen-bonding interactions.
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